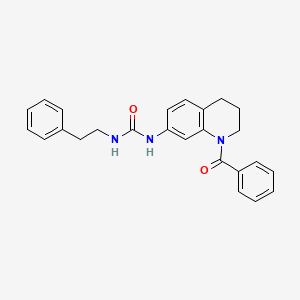
3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with methyl and phenyl groups .
準備方法
The synthesis of 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-phenylquinoline derivatives can be subjected to Friedländer synthesis, followed by methylation and carboxylation reactions to introduce the desired functional groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the quinoline ring.
科学的研究の応用
3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of novel pharmaceuticals.
Industry: It finds use in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to proteins, affecting their function and activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar compounds to 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid include:
2-Phenylquinoline: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
3-Methylquinoline: Contains a single methyl group, leading to variations in its chemical behavior.
4-Carboxyquinoline: Features a carboxylic acid group at the 4-position but lacks the phenyl and additional methyl groups.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound in various research fields.
特性
IUPAC Name |
3,8-dimethyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-6-10-14-15(18(20)21)12(2)17(19-16(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGXAKIJSYQAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2931505.png)

![2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B2931508.png)
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/new.no-structure.jpg)
![N-([2,3'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2931512.png)
![1-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2931513.png)


![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)
![(2E)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]-3-phenylprop-2-enamide](/img/structure/B2931520.png)
![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)

![7-(4-methylphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2931523.png)
